

An In-Depth Technical Guide to 5-Tert-butylnonan-5-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Tert-butylnonan-5-ol*

Cat. No.: B15489656

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol **5-tert-butylnonan-5-ol**. It covers the formal IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via a Grignard reaction, and logical diagrams illustrating the synthetic pathway. This document is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development who require detailed information on specialized aliphatic alcohols.

Chemical Identity and Nomenclature

The structure of the compound consists of a nine-carbon aliphatic chain (nonane) as the backbone. A hydroxyl group (-OH) and a tert-butyl group [-C(CH₃)₃] are both substituted at the fifth carbon position.

According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the formal name is **5-tert-butylnonan-5-ol**. An alternative, systematic name is 5-(1,1-dimethylethyl)nonan-5-ol. The name "tert-butyl" is a retained common name that is acceptable for use in IUPAC nomenclature.

Physicochemical Properties

Quantitative data for **5-tert-butylnonan-5-ol** has been compiled from computational predictions and available chemical databases.^{[1][2]} These properties are essential for predicting its

behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₁₃ H ₂₈ O	PubChem[1]
Molecular Weight	200.36 g/mol	ABI Chem[2]
CAS Number	5340-80-7	ABI Chem[2]
Appearance	Predicted: Colorless liquid or low-melting solid	-
Boiling Point	Predicted: ~240-250 °C at 760 mmHg	-
Melting Point	Not Available	-
Density	Predicted: ~0.84-0.86 g/cm ³	-
XLogP3	5.1	PubChem (Computed)
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	1	PubChem (Computed)
Rotatable Bond Count	6	PubChem (Computed)

Synthesis Protocol: Grignard Reaction

The synthesis of **5-tert-butylnonan-5-ol**, a tertiary alcohol, is effectively achieved through the nucleophilic addition of a Grignard reagent to a ketone. The following protocol describes the reaction between tert-butylmagnesium chloride and nonan-5-one.

Reaction Scheme: Nonan-5-one + tert-Butylmagnesium chloride → **5-Tert-butylnonan-5-ol**

Materials and Equipment

- Reagents: Nonan-5-one (1 equivalent), Magnesium turnings (1.2 equivalents), tert-Butyl chloride (1.1 equivalents), Anhydrous diethyl ether, 1M Hydrochloric acid, Saturated sodium

bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

- Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

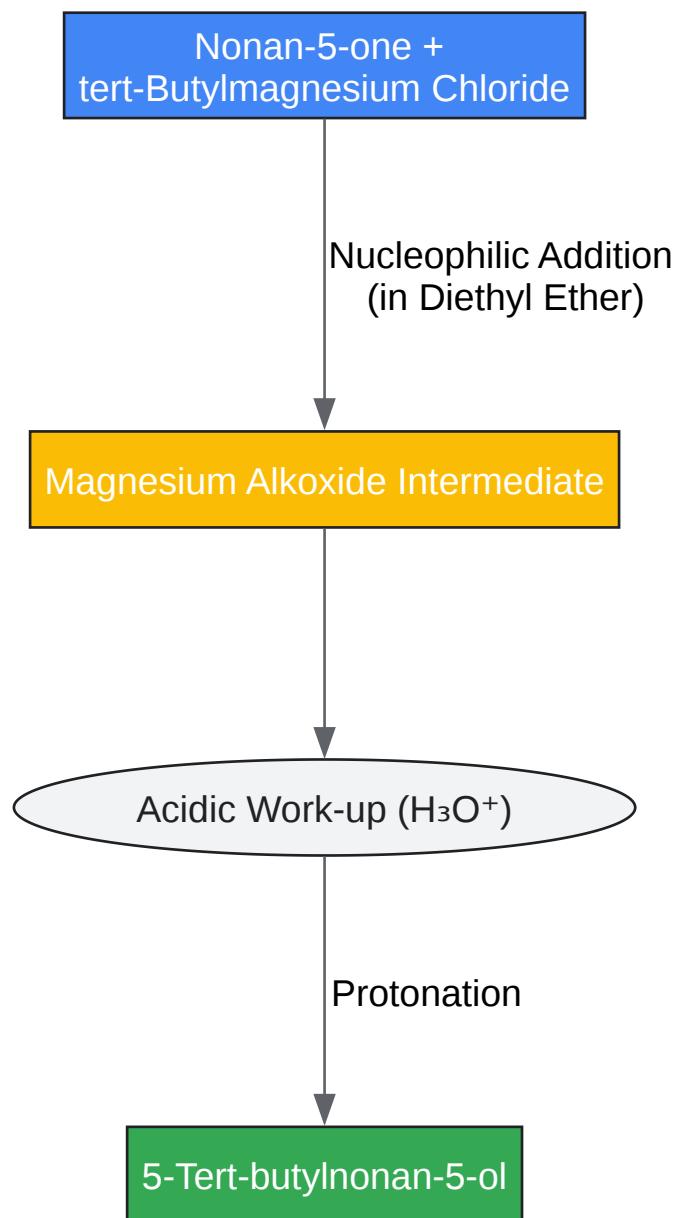
Experimental Procedure

Step 1: Preparation of Grignard Reagent

- All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
- Place magnesium turnings (1.2 eq) in the three-neck flask.
- Dissolve tert-butyl chloride (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. Initiation may require gentle warming or the addition of an iodine crystal.
- Once the reaction begins (indicated by bubbling and turbidity), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

Step 2: Reaction with Ketone

- Dissolve nonan-5-one (1 eq) in anhydrous diethyl ether in a separate dropping funnel.
- Cool the Grignard reagent solution in an ice bath.
- Add the nonan-5-one solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

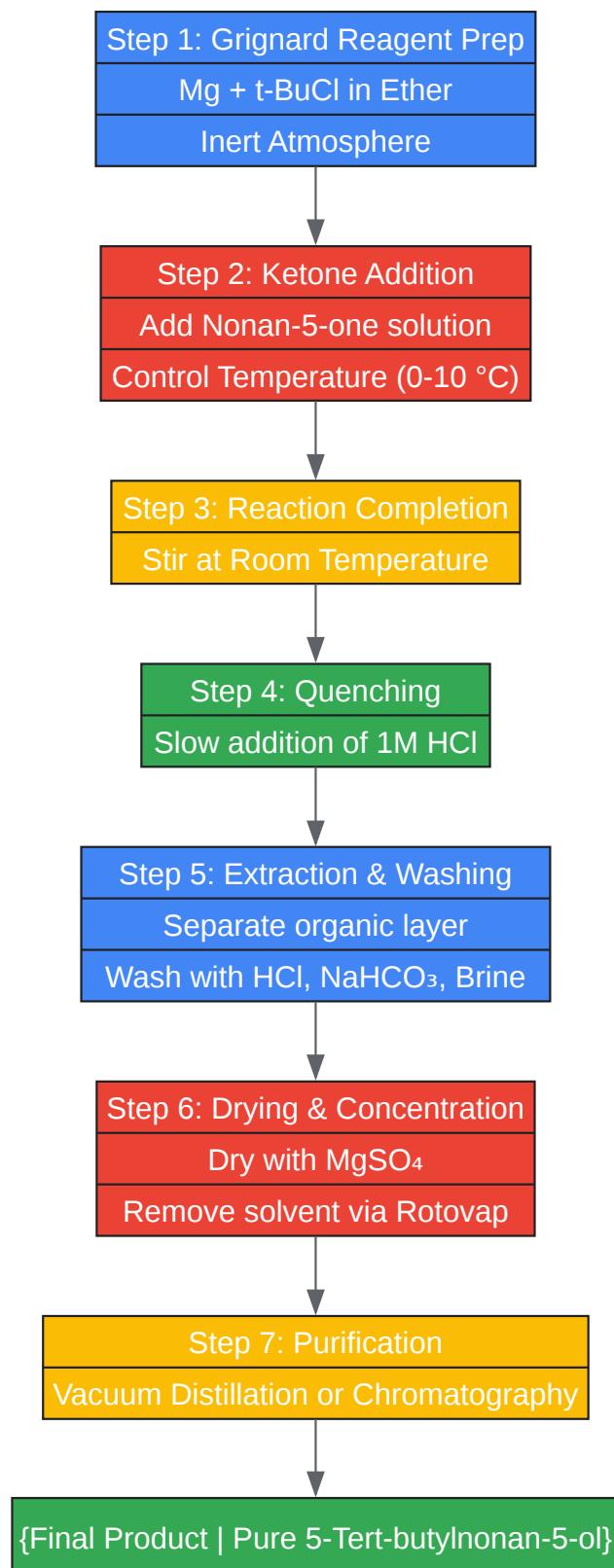

Step 3: Work-up and Purification

- Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1M hydrochloric acid to dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis Reaction Pathway

The diagram below illustrates the key steps in the Grignard synthesis of **5-tert-butylnonan-5-ol** from nonan-5-one.



[Click to download full resolution via product page](#)

Figure 1: Grignard reaction pathway for the synthesis of **5-tert-butylnonan-5-ol**.

Experimental Workflow

This diagram outlines the logical sequence of the experimental protocol, from reagent preparation to final product purification.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the laboratory synthesis and purification.

Biological Activity and Applications

Currently, there is no significant published research detailing the biological activities, signaling pathways, or specific drug development applications for **5-tert-butylnonan-5-ol**. Its highly branched, sterically hindered structure may make it a candidate for use as a specialized solvent, a building block in polymer chemistry, or as a non-reactive bulky group in the synthesis of other molecules. Further research is required to determine its potential utility in scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Tert-butylnonan-5-ol | C13H28O | CID 219531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-tert-butylnonan-5-ol;5340-80-7 [abichem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Tert-butylnonan-5-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15489656#iupac-name-for-5-tert-butylnonan-5-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com